1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide - 2034347-23-2

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-2925778
CAS Number: 2034347-23-2
Molecular Formula: C16H14N6OS
Molecular Weight: 338.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. Both compounds feature a heteroaryl substituent at the 6-position of this core, with thiophene in the target compound and a substituted pyrazole in SGX523. This structural similarity suggests potential for similar biological activity profiles and metabolic pathways. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523, generated by aldehyde oxidase in monkey and human liver. It exhibits significantly lower solubility than SGX523, potentially contributing to the observed renal toxicity of SGX523 in clinical trials. []
  • Relevance: Although M11 is a metabolite of SGX523, its structural similarity to the target compound stems from the shared [, , ]triazolo[4,3-b]pyridazine core and the presence of a substituted pyrazole at the 6-position. This comparison highlights the impact of structural modifications on physicochemical properties like solubility, which can significantly influence the safety and efficacy profiles of drugs. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. Despite desirable pharmacokinetic properties, it demonstrated high in vitro covalent binding to microsomal proteins in a species-dependent manner, raising concerns about potential toxicity. This bioactivation was linked to the 3-methylisothiazole ring and its metabolism by cytochrome P450 enzymes. []
  • Relevance: Both Compound 1 and the target compound share the [, , ]triazolo[4,3-b]pyridazine scaffold and a methylene linker connecting this core to another nitrogen-containing heterocycle. While Compound 1 features a 3-methylisothiazole, the target compound incorporates a thiophene ring. This comparison highlights how subtle changes in the heterocyclic substituent can significantly influence a compound's metabolic liability and potential for toxicity. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Sharing the [, , ]triazolo[4,3-b]pyridazine core and the 3-methylisothiazole substituent with Compound 1, Compound 2 demonstrates the challenges in completely eliminating metabolic liabilities associated with specific structural motifs. Despite modifications to other parts of the molecule, the presence of the 3-methylisothiazole ring continued to contribute to bioactivation. This comparison underscores the importance of careful structural design and thorough metabolic profiling in drug discovery to minimize potential toxicity risks. []

Isoxazole and Pyrazole Analogs

  • Compound Description: These analogs were synthesized by replacing the 3-methylisothiazole ring in Compounds 1 and 2 with bioisosteric isoxazole or pyrazole rings. This modification successfully reduced bioactivation while maintaining desirable pharmacokinetic and pharmacodynamic properties. []
  • Relevance: While not directly named, these analogs highlight a successful strategy for mitigating the bioactivation observed with the 3-methylisothiazole moiety in Compounds 1 and 2. By replacing it with bioisosteric heterocycles like isoxazole or pyrazole, researchers were able to reduce the potential for toxicity while preserving the desired pharmacological properties. This approach provides valuable insights for designing safer analogs of the target compound, especially if the thiophene ring proves to be a site of metabolic concern. []

N-(2',5'-dimethyl-1H-pyrrol-1-yl)-6-(4''-morpholinyl)-3-pyridazinamine (Mopidralazine)

  • Compound Description: Mopidralazine is an anti-hypertensive drug. Its metabolic pathway involves oxidation of the pyrrole ring, leading to ring opening and formation of various metabolites, some of which retain the pyridazine moiety. []
  • Relevance: Although structurally distinct from the target compound, Mopidralazine provides insight into the metabolic lability of pyrrole rings. Considering the target compound also contains a pyrrole moiety, understanding Mopidralazine's metabolic fate can inform potential biotransformation pathways and metabolite identification for the target compound. []

Properties

CAS Number

2034347-23-2

Product Name

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide

IUPAC Name

1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrole-2-carboxamide

Molecular Formula

C16H14N6OS

Molecular Weight

338.39

InChI

InChI=1S/C16H14N6OS/c1-21-8-2-4-12(21)16(23)17-10-15-19-18-14-7-6-11(20-22(14)15)13-5-3-9-24-13/h2-9H,10H2,1H3,(H,17,23)

InChI Key

NTTOUPGGIYDPTO-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.